4-(Trifluoroacetylamino)benzoic Acid-d4
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Overview
Description
4-(Trifluoroacetylamino)benzoic Acid-d4 is a deuterated derivative of 4-(Trifluoroacetylamino)benzoic Acid. This compound is often used in scientific research due to its unique properties, including its stability and the presence of deuterium atoms, which make it useful in various analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of trifluoroacetic anhydride and a suitable base to facilitate the reaction .
Industrial Production Methods
Industrial production of 4-(Trifluoroacetylamino)benzoic Acid-d4 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoroacetylamino)benzoic Acid-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoroacetyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
4-(Trifluoroacetylamino)benzoic Acid-d4 is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled compound, it is used in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for tracing and quantification studies.
Biology: It is used in proteomics research to study protein interactions and modifications.
Medicine: It serves as a reference standard in pharmaceutical research and development.
Industry: It is used in the synthesis of other complex organic compounds and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of 4-(Trifluoroacetylamino)benzoic Acid-d4 involves its interaction with specific molecular targets. The presence of deuterium atoms can influence the compound’s behavior in chemical reactions, making it useful for studying reaction mechanisms and pathways. The trifluoroacetyl group can participate in various chemical reactions, providing insights into the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoroacetylamino)benzoic Acid: The non-deuterated version of the compound.
4-(Trifluoroacetamido)benzoic Acid: A similar compound with slight structural differences.
4-(Trifluoroacetylamino)benzoic Acid-d3: Another deuterated derivative with three deuterium atoms
Uniqueness
4-(Trifluoroacetylamino)benzoic Acid-d4 is unique due to the presence of four deuterium atoms, which enhances its stability and makes it particularly useful in analytical techniques such as NMR spectroscopy and mass spectrometry. This compound’s unique properties make it a valuable tool in various fields of scientific research .
Properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-[(2,2,2-trifluoroacetyl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO3/c10-9(11,12)8(16)13-6-3-1-5(2-4-6)7(14)15/h1-4H,(H,13,16)(H,14,15)/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDURDLECJWHJD-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])NC(=O)C(F)(F)F)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858526 |
Source
|
Record name | 4-(2,2,2-Trifluoroacetamido)(~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
461426-32-4 |
Source
|
Record name | 4-(2,2,2-Trifluoroacetamido)(~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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